EPZ030456

SMYD3 Histone Methyltransferase Enzymatic Assay

SMYD3 tool compounds are not functionally interchangeable-scaffold, binding mode, and ADME profiles dictate experimental suitability. Generic substitution risks invalidating target engagement studies. EPZ030456 eliminates this uncertainty: • Biochemical IC50 of 4 nM; cellular IC50 of 48 nM for robust, reproducible target engagement. • X-ray co-crystal structure (PDB: 5CCM, 2.30 Å) confirms binding pose, enabling confident structure-guided drug discovery. • Mixed-type inhibition mechanism provides a well-characterized benchmark for novel SMYD3 ligand development.

Molecular Formula C28H34ClN5O4S
Molecular Weight 572.1 g/mol
Cat. No. B13434091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ030456
Molecular FormulaC28H34ClN5O4S
Molecular Weight572.1 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)N3CCC(CC3)NCC4=CC=CC=C4)NC(=O)C5=C(C=C6C(=C5)CC(=O)N6)Cl
InChIInChI=1S/C28H34ClN5O4S/c29-25-16-26-19(13-27(35)32-26)12-24(25)28(36)31-21-14-22-6-7-23(15-21)34(22)39(37,38)33-10-8-20(9-11-33)30-17-18-4-2-1-3-5-18/h1-5,12,16,20-23,30H,6-11,13-15,17H2,(H,31,36)(H,32,35)/t21?,22-,23+
InChIKeySSDPURPCLGSTBN-NOTZXAQLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ030456: Potent Selective SMYD3 Inhibitor


EPZ030456 (CAS 1808011-23-5) is a tool compound belonging to the oxindole sulfamide class, designed as a potent and selective inhibitor of the lysine methyltransferase SMYD3 (SET and MYND domain containing 3) [1]. It was developed alongside its structural analog, EPZ031686, to serve as a chemical probe for investigating the role of SMYD3 in cancer biology, where its overexpression is linked to poor prognosis [2]. Characterized by a biochemical IC50 of 4 nM, EPZ030456 provides researchers with a high-purity reagent suitable for in vitro target engagement and mechanistic studies, with its binding mode confirmed via X-ray crystallography [3].

EPZ030456: Non-Interchangeable SMYD3 Probe


SMYD3 inhibitors are not functionally interchangeable due to significant divergence in their chemical scaffold, binding mode, and resultant ADME profiles, which directly dictate their suitability for different experimental paradigms [1]. For instance, the sulfamide linker in EPZ030456 imparts a distinct lipophilicity and cellular permeability profile compared to the sulfonamide-linked EPZ031686, impacting its in vivo utility [2]. Furthermore, alternative chemotypes like the benzodiazepine-based BAY-6035 exhibit substrate-competitive kinetics, contrasting with the mixed-type inhibition of EPZ030456, which can lead to different experimental outcomes in cellular mechanistic assays [3]. Generic substitution without reference to these specific, quantifiable properties risks invalidating target engagement studies, confounding structure-activity relationship analyses, and wasting research resources on compounds with unverified or inferior characteristics for the intended application.

EPZ030456: Performance vs. Other SMYD3 Probes


Biochemical Potency vs. EPZ031686

In a standardized biochemical assay, EPZ030456 demonstrates high potency with an IC50 of 4 nM against the SMYD3 enzyme [1]. This is directly comparable to its structural analog EPZ031686, which exhibits an IC50 of 3 nM under identical conditions, confirming both are low-nanomolar inhibitors [1]. When benchmarked against a broader panel of SMYD3 inhibitors, EPZ030456's 4 nM IC50 is superior to BAY-6035, which is reported to have an IC50 of 88 nM in a similar enzymatic context [2].

SMYD3 Histone Methyltransferase Enzymatic Assay

Cellular Potency vs. EPZ031686

In a cellular context, EPZ030456 inhibits SMYD3-mediated methylation of MEKK2 with an IC50 of 48 nM in a trimethyl MAP3K2 (MEKK2) in-cell western (ICW) assay using HEK-293T cells [1]. This cellular activity is directly comparable to its close analog EPZ031686, which demonstrates an IC50 of 42 nM in the same assay [1]. Both compounds achieve nanomolar cellular potency, confirming their utility as tools for probing SMYD3 biology in vitro.

Cellular Assay MEKK2 Methylation HEK-293T

SMYD2 and HMT Selectivity

EPZ030456 demonstrates a clean selectivity profile, showing minimal off-target activity against a panel of 16 histone methyltransferases (HMTs) at a concentration of 10 μM, with <30% inhibition for all tested enzymes [1]. Notably, it exhibits an IC50 > 50 μM against the highly homologous SMYD2 enzyme, indicating excellent specificity within its subfamily [1].

Selectivity SMYD2 Histone Methyltransferase Panel

Mixed-Type Inhibition Mechanism

EPZ030456 exhibits a mixed-type inhibition mechanism with respect to the cofactor SAM, with a Ki of 4.7 ± 1.8 nM and αKi of 1.1 ± 0.1 nM, and noncompetitive inhibition with respect to the substrate MEKK2 with a Ki of 1.3 ± 0.1 nM [1]. This contrasts with the noncompetitive inhibition observed for EPZ031686 against both substrates (Ki for SAM = 1.2 ± 0.1 nM; Ki for MEKK2 = 1.1 ± 0.1 nM) [1]. Furthermore, this mechanism differs from substrate-competitive inhibitors like BAY-6035 [2].

Mechanism of Action Enzyme Kinetics Mixed-Type Inhibition

ADME Profile vs. EPZ031686

In a direct head-to-head comparison, EPZ030456 demonstrated a less favorable in vitro ADME profile than EPZ031686 [1]. EPZ030456 showed higher microsomal clearance (34 mL/min/kg vs. 24 mL/min/kg), lower Caco-2 permeability (Papp = 0.34 × 10⁻⁶ cm/s vs. 0.64 × 10⁻⁶ cm/s), and a lower free fraction in mouse plasma (0.32 vs. 0.53) [1]. Consequently, while EPZ031686 was advanced to oral PK studies showing 48-69% bioavailability, EPZ030456's profile makes it more suitable for in vitro applications where these properties are less critical [1].

Pharmacokinetics ADME Oral Bioavailability

EPZ030456: Optimal Applications


In Vitro Target Validation & MoA Studies

EPZ030456 is ideally suited for detailed in vitro and cellular target validation studies of SMYD3. Its high biochemical potency (IC50 = 4 nM) and cellular activity (IC50 = 48 nM) [1] enable robust target engagement and functional readouts at low concentrations. The well-characterized, mixed-type inhibition mechanism [2] makes it a valuable probe for dissecting SMYD3's enzymatic cycle and its dependency on cofactor and substrate concentrations. Its excellent selectivity over SMYD2 and other HMTs [3] ensures that observed phenotypic changes are specifically linked to SMYD3 inhibition, providing high-confidence data for publication and target assessment.

Structural Biology & Biophysical Characterization

The availability of a high-resolution (2.30 Å) X-ray co-crystal structure of EPZ030456 bound to the SMYD3 active site (PDB: 5CCM) [1] makes this compound an excellent choice for structure-guided drug discovery efforts. Researchers can use EPZ030456 as a reference ligand for X-ray crystallography, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) studies to validate the binding mode of novel chemical matter. Its well-defined binding pose in the lysine pocket, confirmed by unambiguous electron density for the core scaffold [2], provides a reliable baseline for interpreting biophysical data on new SMYD3 ligands.

Benchmarking Novel SMYD3 Inhibitors

EPZ030456 serves as a critical benchmark or positive control when developing and characterizing next-generation SMYD3 inhibitors, including covalent inhibitors like EM127 [1] or novel chemotypes like BAY-6035 [2]. Its fully disclosed potency, selectivity, and binding mode profile provide a robust, quantifiable baseline against which new compounds can be compared in parallel assays. Using EPZ030456 as a standard ensures that improvements in potency, selectivity, or cellular activity are measured against a well-understood and reproducible reference point, strengthening the scientific validity of drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ030456

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.